N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine
Description
Historical Context of Pyrazole Chemistry
Pyrazole chemistry originated in 1883 when Ludwig Knorr synthesized pyrazole via the condensation of β-diketones with hydrazine derivatives. This discovery laid the foundation for heterocyclic chemistry, with pyrazole emerging as a critical scaffold due to its structural simplicity and pharmacological versatility. The first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, challenging earlier assumptions that pyrazoles could not exist naturally. Over time, synthetic advancements enabled the development of pyrazole-based drugs such as celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid), underscoring the ring’s adaptability in medicinal chemistry.
Classification and Significance of 1,3,5-Trimethylpyrazole Derivatives
1,3,5-Trimethylpyrazole derivatives belong to the N-alkylated pyrazole subclass, characterized by methyl groups at positions 1, 3, and 5 of the pyrazole ring. These derivatives exhibit enhanced stability and lipophilicity compared to unsubstituted pyrazoles, making them valuable in coordination chemistry and agrochemical design. For example, 1,3,5-trimethylpyrazole serves as a ligand in metal complexes and a precursor for fungicides like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Its structural rigidity also facilitates precise molecular interactions in drug discovery.
Table 1: Key Properties of 1,3,5-Trimethylpyrazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂ | |
| Solubility in DMSO | ≥19.8 mg/mL | |
| Melting Point | Not reported (liquid at room temp) |
Discovery and Development of N-Methyl-N-[3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-propyl]amine
The compound N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine (C₁₀H₁₉N₃) was developed through sequential alkylation and amination reactions. A common synthetic route involves:
- Pyrazole Ring Formation : Condensation of hydrazine with 1,3-diketones.
- Trimethylation : Methylation at positions 1, 3, and 5 using methyl halides.
- Propylamine Attachment : Alkylation of the pyrazole’s 4-position with a propylamine side chain.
This compound’s design leverages the steric and electronic effects of the trimethylpyrazole core to optimize binding affinity in biological systems. Early studies highlighted its potential as a building block for antileishmanial and antimalarial agents, though clinical applications remain exploratory.
Current Research Significance and Objectives
Recent investigations focus on expanding the compound’s utility in pharmacology and materials science. Key objectives include:
- Pharmacological Optimization : Modifying the propylamine side chain to enhance target selectivity.
- Agrochemical Development : Integrating the trimethylpyrazole moiety into pesticides and herbicides.
- Coordination Chemistry : Exploring its role as a ligand in catalytic systems.
For instance, Li et al. (2019) synthesized malonamide derivatives containing 1,3,5-trimethylpyrazole, demonstrating potent acaricidal and insecticidal activities against Tetranychus cinnabarinus and Plutella xylostella. Similarly, Delaunay et al. (2021) utilized the compound to prepare thiophosphinyl amides with nematicidal properties.
Table 2: Comparative Analysis of Pyrazole Derivatives
| Compound | Key Feature | Application |
|---|---|---|
| 1,3,5-Trimethylpyrazole | Three methyl groups | Ligand in catalysis |
| Celecoxib | Sulfonamide group | COX-2 inhibition |
| N-Methyl-N-[3-(1,3,5-TMP)] | Propylamine side chain | Antiparasitic studies |
Properties
IUPAC Name |
N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQQDLYLMQKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine typically involves a multi-step process. One common method includes the reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with a suitable alkylating agent under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or propyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antileishmanial and antimalarial activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Stable at room temperature, but classified as an irritant, requiring careful handling .
- Purity : Commercially available at 95% purity from suppliers like Combi-Blocks (Catalog ID: QY-0307) .
Comparison with Structurally Similar Compounds
6-((3-(1H-Imidazol-1-yl)propyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (Compound 50)
Structure : Combines a pyrazole core (similar to the target compound) with a pyridine-sulfonamide group and an imidazole-propylamine side chain .
Key Differences :
- Functional Groups : Sulfonamide and pyridine groups introduce polarity and hydrogen-bonding capacity, unlike the simpler tertiary amine in the target compound.
- Biological Activity: Compound 50 is a trypanocidal agent targeting N-myristoyltransferase, highlighting its role in antiparasitic drug development . Synthesis: Prepared via nucleophilic substitution between a chloropyridine-sulfonamide and 3-(1H-imidazol-1-yl)propan-1-amine in ethanol .
CP-060S [(S)-(–)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-[3-[N-methyl-N-[2-(3,4-methylenedioxyphenoxy)ethyl]amino]propyl]-1,3-thiazolidin-4-one]
Structure: Contains a tertiary amine-propyl chain linked to a thiazolidinone ring and a phenolic antioxidant group . Key Differences:
N,N-Dimethyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydronaphthalen-2-amine
Structure : Features a tetrahydronaphthalene backbone fused with a pyrazole-methylamine group .
Key Differences :
- Biological Relevance : Identified as a metabolite of methyl benzedrone, suggesting a role in psychoactive drug metabolism .
Comparative Data Table
Research Findings and Implications
- However, the absence of polar groups (e.g., sulfonamide in Compound 50) limits its solubility compared to derivatives with hydrogen-bonding motifs .
- Synthetic Flexibility: The tertiary amine-propyl chain in the target compound allows for modular derivatization, as seen in CP-060S, where similar amine linkages are exploited to attach pharmacophores like thiazolidinones .
Biological Activity
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
- Chemical Formula : C₁₀H₁₉N₃
- Molecular Weight : 181.28 g/mol
- CAS Number : 1019130-43-8
- IUPAC Name : N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. A common method includes the reaction of 1,3,5-trimethyl-1H-pyrazole with a suitable alkylating agent under controlled conditions. Key steps in the synthesis include:
- Formation of the Pyrazole Ring : Utilizing hydrazine and appropriate carbonyl compounds.
- Alkylation : The pyrazole derivative is then alkylated to introduce the propyl group.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens and shown to inhibit their growth effectively. For instance:
- Antileishmanial Activity : Studies suggest that this compound can inhibit key enzymes in Leishmania species, leading to reduced parasite viability.
Antimalarial Activity
The compound has also demonstrated potential antimalarial properties. In vitro studies have shown that it can disrupt the metabolic pathways of Plasmodium species, which are responsible for malaria .
Cytotoxicity and Antitumor Activity
Recent findings indicate that derivatives of pyrazole compounds can exhibit cytotoxic effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 49.85 | Induction of apoptosis |
| Other Pyrazole Derivative | NCI-H460 | 26 | Autophagy without apoptosis |
These results suggest that the compound may serve as a scaffold for developing new anticancer agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and proliferation of pathogens and cancer cells. For example, in antileishmanial activity, it targets metabolic enzymes in Leishmania.
- Cell Signaling Modulation : It may affect cell signaling pathways involved in inflammation and immune responses, potentially reducing inflammatory cytokine production .
Case Studies
Several studies have evaluated the efficacy of pyrazole derivatives in various biological contexts:
- Antileishmanial Study : A study demonstrated that a series of pyrazole derivatives showed significant inhibition against Leishmania donovani with IC50 values indicating promising therapeutic potential .
- Antitumor Activity Evaluation : Research involving multiple pyrazole derivatives indicated that they could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action mechanism .
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or LCMS to minimize by-products.
- Adjust stoichiometry of amines and alkylating agents (1:1.5 molar ratio) to improve yield.
- Purify via acid-base extraction (e.g., HCl washes) to isolate the amine product .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound, and what key data should be prioritized?
Answer:
- 1H/13C NMR : Analyze methyl group signals (δ 2.1–3.2 ppm for N-methyl and pyrazole-methyl groups) and amine proton environments (broad signals at δ 1.4–3.2 ppm). Compare with similar compounds like 3-Chloro-N-propyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
- HRMS : Confirm molecular weight (e.g., ESI+ m/z 215–237 range for related pyrazole amines) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) ring motifs in pyrazole derivatives) using SHELXL or OLEX2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
